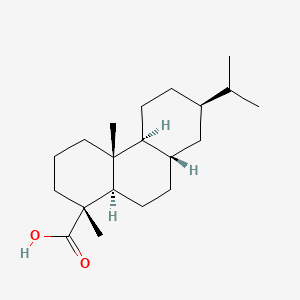

1-Phenanthrenecarboxylic acid, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,7R,8aS,10aR)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetrahydroabietic acid is a tricyclic diterpene carboxylic acid derived from the hydrogenation of abietic acid, a major component of the rosin fraction of oleoresin synthesized by conifer species . This compound is known for its anti-inflammatory properties and reduced allergenicity compared to its precursor, abietic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydroabietic acid is typically synthesized through the hydrogenation of abietic acid. This process involves the reduction of the conjugated double bonds in abietic acid using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or Raney nickel . The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods: In industrial settings, the hydrogenation of rosin, which contains abietic acid, is performed using PVP-stabilized palladium nanoparticles. This method has shown excellent catalytic activity and promotes the formation of tetrahydroabietic acid .

Chemical Reactions Analysis

Types of Reactions: Tetrahydroabietic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: The compound itself is a product of the reduction of abietic acid.

Substitution: It can participate in substitution reactions to form esters and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of Pd/C or Raney nickel.

Substitution: Alcohols and acids in the presence of catalysts.

Major Products:

Oxidation: Various oxidized derivatives.

Reduction: Tetrahydroabietic acid itself.

Substitution: Esters and other substituted derivatives.

Scientific Research Applications

Tetrahydroabietic acid has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various derivatives.

Biology: Studied for its anti-inflammatory properties and effects on immune cells.

Medicine: Potential therapeutic agent due to its anti-inflammatory effects.

Industry: Used in the production of adhesives, varnishes, and coatings.

Mechanism of Action

Tetrahydroabietic acid exerts its effects primarily through the inhibition of pro-inflammatory mediators. It suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages . This inhibition is mediated by preventing the nuclear translocation of the nuclear factor-kappa B (NF-κB) p65 subunit, thereby reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE2) .

Comparison with Similar Compounds

Abietic Acid: The precursor to tetrahydroabietic acid, known for its allergenic properties.

Dehydroabietic Acid: Another derivative of abietic acid with similar biological activities.

Triptoquinones: Bioactive abietane-type diterpenoids with health-promoting properties.

Uniqueness: Tetrahydroabietic acid is unique due to its reduced allergenicity and retained anti-inflammatory activity compared to abietic acid . Its hydrogenated structure makes it less susceptible to air oxidation, enhancing its stability and reducing its allergenic potential .

Properties

CAS No. |

25800-63-9 |

|---|---|

Molecular Formula |

C20H34O2 |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

(1R,4aR,4bS,7R,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C20H34O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h13-17H,5-12H2,1-4H3,(H,21,22)/t14-,15+,16+,17-,19-,20-/m1/s1 |

InChI Key |

YPGLTKHJEQHKSS-ASZLNGMRSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C |

Canonical SMILES |

CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12313454.png)

![6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12313462.png)

![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313476.png)

![1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B12313484.png)

![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313511.png)

![2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B12313514.png)